N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-3-yl)methyl]acetamide
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Overview
Description
“N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-3-yl)methyl]acetamide” is a complex organic compound that features a benzothiazole ring, a benzoxazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-3-yl)methyl]acetamide” typically involves multi-step organic synthesis. The process may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Benzoxazole Ring: This can be synthesized by the cyclization of o-aminophenol with a carboxylic acid or ester.
Coupling Reactions: The benzothiazole and benzoxazole intermediates can be coupled using a suitable linker, such as an acetamide group, under specific reaction conditions.
Introduction of the Pyridine Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole and benzoxazole rings.
Reduction: Reduction reactions could target the carbonyl group in the benzoxazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nitrating agents under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it shows activity against specific molecular targets.
Industry
In industrial applications, it could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of “N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-3-yl)methyl]acetamide” would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to a specific enzyme or receptor, thereby modulating a biological pathway. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds containing the benzothiazole ring, such as 2-aminobenzothiazole.
Benzoxazole Derivatives: Compounds containing the benzoxazole ring, such as 2-aminobenzoxazole.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide.
Uniqueness
The uniqueness of “N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-3-yl)methyl]acetamide” lies in its combination of three distinct aromatic systems, which could confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-15-10-16(2)22-18(11-15)26-23(32-22)28(13-17-6-5-9-25-12-17)21(29)14-27-19-7-3-4-8-20(19)31-24(27)30/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLXZRXENGHORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CN4C5=CC=CC=C5OC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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